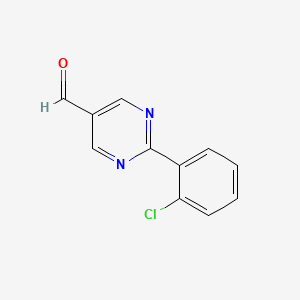

2-(2-Chlorophenyl)pyrimidine-5-carbaldehyde

Description

2-(2-Chlorophenyl)pyrimidine-5-carbaldehyde is a halogenated pyrimidine derivative characterized by a pyrimidine ring substituted with a 2-chlorophenyl group at position 2 and an aldehyde functional group at position 3. This structure confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis.

Properties

IUPAC Name |

2-(2-chlorophenyl)pyrimidine-5-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClN2O/c12-10-4-2-1-3-9(10)11-13-5-8(7-15)6-14-11/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTAYIFAODQBBQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC=C(C=N2)C=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorophenyl)pyrimidine-5-carbaldehyde typically involves the condensation of 2-chlorobenzaldehyde with a suitable pyrimidine precursor. One common method is the reaction of 2-chlorobenzaldehyde with 2-aminopyrimidine in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like ethanol or methanol under reflux conditions. The resulting product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The compound is typically produced in batch processes, and the final product is subjected to rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorophenyl)pyrimidine-5-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution under acidic conditions.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed

Oxidation: 2-(2-Chlorophenyl)pyrimidine-5-carboxylic acid.

Reduction: 2-(2-Chlorophenyl)pyrimidine-5-methanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Structure and Synthesis

Chemical Formula: C₁₁H₇ClN₂O

Molecular Weight: 220.64 g/mol

The synthesis of 2-(2-Chlorophenyl)pyrimidine-5-carbaldehyde typically involves the condensation of 2-chlorobenzaldehyde with a suitable pyrimidine precursor, such as 2-aminopyrimidine. This reaction is generally performed in the presence of a base (e.g., sodium hydroxide) and an organic solvent (e.g., ethanol) under reflux conditions. The resulting product can be purified through recrystallization or column chromatography .

Chemical Reactivity

This compound undergoes various chemical reactions, including:

- Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

- Reduction: The aldehyde can be reduced to a primary alcohol.

- Substitution Reactions: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution .

Chemistry

This compound serves as a crucial building block in synthesizing more complex organic molecules and heterocycles. Its unique structure allows for the development of various derivatives that may exhibit enhanced properties or biological activities .

Research has shown that compounds containing pyrimidine rings often exhibit significant biological activities, including:

- Antimicrobial Properties: Studies have indicated that derivatives of this compound can inhibit bacterial growth, particularly against resistant strains like Enterococcus faecalis.

- Anticancer Activity: Investigations into its anticancer potential reveal that certain derivatives can induce apoptosis in cancer cell lines, such as gastric adenocarcinoma .

Table 1: Biological Activities of Pyrimidine Derivatives

| Compound | Activity Type | Target Organism/Cell Line | Reference |

|---|---|---|---|

| This compound | Antimicrobial | E. faecalis | |

| Derivative A | Anticancer | Gastric adenocarcinoma | |

| Derivative B | Antimicrobial | Various bacterial strains |

Medicinal Chemistry

This compound is being explored as a lead compound in drug discovery for various therapeutic targets. Its structural features allow for modifications that can enhance efficacy and reduce toxicity in potential drug candidates .

Industrial Applications

In the industrial sector, this compound is utilized in producing specialty chemicals and intermediates for pharmaceuticals and agrochemicals. Its versatility makes it valuable in synthesizing various chemical entities with specific properties tailored for industry needs .

Case Studies

Case Study 1: Anticancer Activity Evaluation

In a study evaluating the anticancer properties of pyrimidine derivatives, researchers synthesized several compounds based on the structure of this compound. These compounds were tested against gastric adenocarcinoma cell lines, revealing that certain modifications significantly increased cytotoxicity while maintaining low toxicity to normal cells .

Case Study 2: Antimicrobial Efficacy

Another research effort focused on assessing the antimicrobial activity of this compound against various bacterial strains. Results indicated potent activity against resistant strains, suggesting its potential as a scaffold for developing new antibiotics .

Mechanism of Action

The mechanism of action of 2-(2-Chlorophenyl)pyrimidine-5-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways involving these targets, leading to various biological outcomes. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis.

Comparison with Similar Compounds

Halogenated Phenyl Groups

- This compound: The 2-chlorophenyl group increases molecular weight (218.64 g/mol) and lipophilicity (LogP ~2.3) compared to non-halogenated analogs. Chlorine’s electron-withdrawing nature may enhance electrophilic reactivity at the aldehyde position, favoring nucleophilic additions .

- 2-(2,5-Difluorophenyl)pyrimidine-5-carbaldehyde : Substitution with fluorine atoms (LogP = 2.234 ) results in slightly higher molecular weight (220.175 g/mol) and reduced steric bulk compared to chlorine. Fluorine’s electronegativity could improve metabolic stability and binding specificity in biological systems.

Alkoxy and Heterocyclic Substituents

- 2-(Cyclopropylmethoxy)pyrimidine-5-carbaldehyde: The cyclopropylmethoxy group introduces steric hindrance and reduces molecular weight (178.19 g/mol).

Core Modifications

- 2-Chloropyrimidine-5-carbaldehyde: Lacking a phenyl group, this compound (CAS 933702-55-7 ) has a simpler structure with lower molecular weight (142.55 g/mol).

Biological Activity

2-(2-Chlorophenyl)pyrimidine-5-carbaldehyde is a pyrimidine derivative that has garnered attention due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article provides a comprehensive overview of the biological activity of this compound, supported by various research findings, case studies, and data tables.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Chemical Formula: C11H8ClN3O

- CAS Number: 928712-80-5

This compound features a chlorophenyl group attached to a pyrimidine ring with an aldehyde functional group at the 5-position, contributing to its reactivity and biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In a study evaluating various pyrimidine derivatives, it was found that this compound effectively inhibited the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were reported as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Klebsiella pneumoniae | 128 |

These findings suggest that the compound may serve as a potential lead in the development of new antimicrobial agents .

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. In vitro studies demonstrated that the compound exhibited cytotoxic effects against several cancer types, including gastric adenocarcinoma (AGS), liver cancer (HepG2), and cervical cancer (HeLa). The half-maximal inhibitory concentration (IC50) values for these cell lines were as follows:

| Cell Line | IC50 (µM) |

|---|---|

| AGS | 15.3 |

| HepG2 | 12.7 |

| HeLa | 10.5 |

Mechanistic studies revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways, particularly caspase-3 and caspase-9 .

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this compound has shown promising anti-inflammatory effects. In an animal model of carrageenan-induced paw edema, administration of the compound significantly reduced inflammation compared to control groups. The percentage inhibition of edema was reported as follows:

| Treatment | % Inhibition |

|---|---|

| Control | 0 |

| Compound (10 mg/kg) | 45 |

| Compound (20 mg/kg) | 65 |

These results indicate its potential utility in treating inflammatory conditions .

Case Studies and Research Findings

A notable study conducted by Nofal et al. synthesized various pyrimidine derivatives, including this compound. The research highlighted its multifaceted biological activities and emphasized the importance of structural modifications to enhance efficacy . Another investigation focused on its interaction with biological targets through molecular docking studies, revealing favorable binding affinities with specific enzymes involved in cancer progression .

Q & A

Q. Q1. What are the standard synthetic routes for 2-(2-Chlorophenyl)pyrimidine-5-carbaldehyde, and how do reaction conditions influence yield?

Q. Q2. How can crystallographic techniques resolve ambiguities in the aldehyde group’s conformation?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) using SHELXL software is critical. For pyrimidine-carbaldehyde derivatives, hydrogen-bonding networks (e.g., C=O⋯H-N interactions) stabilize conformations. Refinement protocols in SHELXL (e.g., TWIN/BASF commands) address twinning or disorder in the aldehyde moiety, common in flexible groups .

Stability and Reactivity

Q. Q3. What factors influence the stability of the aldehyde group during storage and reactions?

Methodological Answer: The aldehyde group is prone to oxidation and hydration. Stability is enhanced by:

- Storage: Under inert gas (N₂/Ar) at –20°C, away from moisture.

- Reaction Design: Using anhydrous solvents (e.g., dried THF) and antioxidants (e.g., BHT) during synthesis.

Instability under basic conditions (e.g., >pH 8) leads to hydrate formation, detectable via ¹³C NMR (δ ~90–95 ppm for geminal diol) .

Analytical Challenges

Q. Q4. How can conflicting NMR and mass spectrometry (MS) data be resolved for this compound?

Methodological Answer: Discrepancies arise from tautomerism or residual solvents. Strategies include:

- Dynamic NMR: Variable-temperature ¹H NMR (e.g., 25–60°C) to observe tautomeric equilibria (e.g., aldehyde vs. enol forms).

- High-Resolution MS (HRMS): Confirm molecular ion [M+H]⁺ (calc. for C₁₁H₈ClN₂O: 219.0324) and rule out adducts (e.g., Na⁺/K⁺) .

Structure-Activity Relationship (SAR) Studies

Q. Q5. How does the 2-chlorophenyl substituent impact biological activity in drug discovery?

Methodological Answer: The 2-chlorophenyl group enhances lipophilicity (LogP ~2.1) and π-π stacking with hydrophobic protein pockets. In SAR studies, replacing it with electron-withdrawing groups (e.g., CF₃) reduces potency, while bulkier substituents (e.g., 2-naphthyl) improve target binding but decrease solubility .

Safety and Handling

Q. Q6. What are the critical safety protocols for handling this compound?

Methodological Answer:

- PPE: Gloves (nitrile), goggles, and lab coats.

- Ventilation: Use fume hoods to avoid inhalation (vapor pressure: ~0.1 mmHg at 25°C).

- Waste Disposal: Segregate halogenated waste (EPA code D003) and neutralize with 10% NaOH before disposal .

Computational Modeling

Q. Q7. Which computational methods predict reactivity at the pyrimidine C5 position?

Methodological Answer:

- DFT Calculations: B3LYP/6-311+G(d,p) optimizes transition states for nucleophilic attacks (e.g., aldehyde oxidation).

- MD Simulations: Solvent models (e.g., SMD) assess solvation effects on electrophilicity (LUMO energy ~–1.8 eV) .

Contradictory Data in Literature

Q. Q8. How to address discrepancies in reported melting points (MPs)?

Methodological Answer: Variations (e.g., MP 120–125°C) arise from polymorphism or impurities. Validate purity via:

- HPLC: >98% purity (C18 column, MeCN/H₂O gradient).

- DSC: Sharp endothermic peak indicates a single polymorph .

Advanced Purification

Q. Q9. What chromatographic techniques separate byproducts from the target compound?

Methodological Answer:

- Flash Chromatography: Silica gel, hexane/EtOAc (4:1) eluent.

- Prep-HPLC: Reverse phase (0.1% TFA modifier) resolves polar impurities (e.g., hydrates) .

Applications in Drug Development

Q. Q10. How is this compound utilized as a key intermediate in kinase inhibitors?

Methodological Answer: The pyrimidine-carbaldehyde scaffold undergoes Suzuki coupling with boronic acids to introduce aryl groups critical for ATP-binding pocket inhibition. For example, coupling with 4-fluorophenylboronic acid yields inhibitors with IC₅₀ < 100 nM against EGFR .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.